A-Z Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Synthesis, Spectroscopic Characterization, and Analysis
A-Z Guide to 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one: Synthesis, Spectroscopic Characterization, and Analysis
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and detailed characterization of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, a molecule of significant interest within the broader class of quinazolinone derivatives.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolinone-based structures are a cornerstone in medicinal chemistry, renowned for their wide array of biological activities.[1][2][3] These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a mercapto group at the 2-position and a substituted phenyl ring at the 3-position, as in the title compound, often enhances or modifies its biological efficacy. This guide focuses on the precise synthesis and rigorous characterization of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one, providing a robust framework for its reliable preparation and validation.
Synthesis of 2-Mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one
The synthesis of the target compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of anthranilic acid with 4-methoxyphenyl isothiocyanate.[6] This approach is favored for its efficiency and the commercial availability of the starting materials.
Reaction Mechanism
The synthesis proceeds via a well-established mechanism. The initial step is a nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbon of the isothiocyanate.[7] This is followed by an intramolecular cyclization and subsequent dehydration to yield the final quinazolinone ring structure.
Caption: Reaction mechanism for the synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
Anthranilic acid
-
4-Methoxyphenyl isothiocyanate
-
Ethanol (or another suitable solvent like a deep eutectic solvent for a greener approach)[8]
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol.
-
Add 4-methoxyphenyl isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a designated period (typically several hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain the pure 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one.
Characterization of the Synthesized Compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.
Caption: Workflow for spectroscopic analysis and structure confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one is expected to show characteristic absorption bands.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | ~3200-3400 | Present due to tautomerism |
| C=O Stretch (Amide) | ~1670-1690 | Characteristic of the quinazolinone ring |
| C=N Stretch | ~1600-1620 | Present in the quinazolinone ring |
| C=S Stretch (Thione) | ~1100-1250 | Indicates the mercapto group in its thione tautomeric form |
| C-O-C Stretch (Ether) | ~1250 and ~1030 | Asymmetric and symmetric stretching of the methoxy group |
Note: The mercapto group can exist in tautomeric equilibrium with the thione form. The IR spectrum often reflects the predominant tautomer in the solid state.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons of the quinazolinone ring system and the 4-methoxyphenyl substituent, as well as the methoxy group protons.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Quinazolinone) | ~7.2-8.2 | Multiplets | 4H |
| Aromatic (Methoxyphenyl) | ~6.9-7.4 | Doublets (AA'BB' system) | 4H |
| -OCH₃ | ~3.8 | Singlet | 3H |
| -SH/-NH | Variable (broad) | Singlet | 1H |
Note: The chemical shift of the -SH or -NH proton can be variable and may broaden or exchange with D₂O.[10][11]
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the number of unique carbon atoms and their chemical environments.
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=S (Thione) | ~175-180 |
| C=O (Amide) | ~160-165 |
| Aromatic & C=N | ~114-150 |
| -OCH₃ | ~55-56 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.[12][13]
Expected Mass Spectrometric Data:
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 285.0747 | ~285 |
| [M+Na]⁺ | 307.0566 | ~307 |
The fragmentation pattern can be complex but may involve the loss of fragments corresponding to the methoxy group or parts of the quinazolinone ring.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which should correspond to the calculated values for the molecular formula C₁₅H₁₂N₂O₂S.
Calculated Elemental Composition:
| Element | Percentage (%) |
| Carbon (C) | 63.36 |
| Hydrogen (H) | 4.25 |
| Nitrogen (N) | 9.85 |
| Sulfur (S) | 11.28 |
Conclusion
This technical guide has outlined a reliable synthetic procedure and a comprehensive characterization workflow for 2-mercapto-3-(4-methoxyphenyl)quinazolin-4(3H)-one. By following the detailed protocols and understanding the expected analytical data, researchers can confidently synthesize and validate this important quinazolinone derivative for further investigation in drug discovery and development programs.
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Synthesis, Characterization and Evaluation Antimicrobial Activity of Some New substituted 2-Mercapto-3-Phenyl-4(3H)-Quinazolinone. (URL: [Link])
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Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (URL: [Link])
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Example of sulfur elimination. Reaction of alkyl isothiocyanates with anthranilic acid. (URL: [Link])
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Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. (URL: [Link])
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Synthesis and biological screening of some new substituted 2-Mercapto-4-(3H)-quinazolinone analogs as anticonvulsant agents. (URL: [Link])
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2-Mercapto-3-phenylquinazolin-4(3H)-one yields obtained in different... (URL: [Link])
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Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. (URL: [Link])
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